Stevioside E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

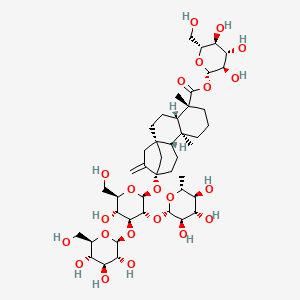

Stevioside E is a naturally occurring glycoside found in the leaves of the Stevia rebaudiana plant. It is part of the diterpene glycoside family and is known for its intense sweetness, which is approximately 300 times sweeter than sucrose. This compound, along with other steviol glycosides, has gained significant attention due to its potential as a natural, non-caloric sweetener.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stevioside E can be synthesized through the glycosylation of steviol, a diterpenoid compound. The glycosylation process involves the addition of glucose molecules to the steviol backbone. This reaction is typically catalyzed by glycosyltransferases, enzymes that facilitate the transfer of sugar moieties from activated sugar donors (such as UDP-glucose) to acceptor molecules like steviol .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes:

Cultivation: Growing Stevia rebaudiana plants under controlled conditions.

Harvesting: Collecting the leaves at optimal maturity.

Extraction: Using water or alcohol-based solvents to extract steviol glycosides from the leaves.

Purification: Employing techniques such as ion exchange, adsorption, and chromatographic separation to isolate and purify this compound.

Análisis De Reacciones Químicas

Types of Reactions

Stevioside E undergoes various chemical reactions, including:

Hydrolysis: Breaking down into steviol and glucose under acidic or enzymatic conditions.

Glycosylation: Addition of sugar moieties to form different steviol glycosides.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or enzymes such as glucosidases.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Glycosylation: Glycosyltransferases and activated sugar donors like UDP-glucose.

Major Products Formed

Hydrolysis: Steviol and glucose.

Oxidation: Various steviol derivatives.

Glycosylation: Different steviol glycosides, including this compound.

Aplicaciones Científicas De Investigación

Stevioside E has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its potential effects on metabolic pathways and cellular processes.

Mecanismo De Acción

Stevioside E exerts its effects through several mechanisms:

Sweetness Perception: Binds to sweet taste receptors on the tongue, triggering a sweet taste sensation.

Metabolic Effects: May stimulate insulin secretion and increase insulin sensitivity by modulating gene expression related to glucose metabolism.

Anti-inflammatory and Antioxidant Effects: Exhibits anti-inflammatory and antioxidant properties by scavenging free radicals and inhibiting pro-inflammatory pathways.

Comparación Con Compuestos Similares

Similar Compounds

Stevioside: Another steviol glycoside with similar sweetness and properties.

Rebaudioside A: Known for its high sweetness and better taste profile compared to Stevioside E.

Dulcoside A: A less sweet steviol glycoside with similar chemical structure.

Uniqueness of this compound

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits. Its combination of sweetness and non-caloric nature makes it an attractive alternative to synthetic sweeteners .

Actividad Biológica

Stevioside E, a steviol glycoside derived from the leaves of Stevia rebaudiana, is recognized for its sweetening properties and potential health benefits. This article explores its biological activity, focusing on its effects on glucose metabolism, blood pressure regulation, antioxidant properties, and anti-inflammatory effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is one of over 20 steviol glycosides known for being significantly sweeter than sucrose while being non-caloric. It is primarily composed of steviol, which undergoes metabolic conversion in the liver to exert its biological effects. The compound has garnered interest for its potential therapeutic applications, particularly in managing diabetes and hypertension.

1. Glucose Metabolism

This compound has shown promising effects on glucose metabolism, particularly in diabetic models.

- Mechanism of Action : Studies indicate that stevioside enhances glucose uptake by stimulating the insulin signaling pathway. It increases the synthesis of GLUT-4, a glucose transporter, similar to the action of metformin .

- Case Study : In a clinical trial with type 2 diabetes patients, administration of 750 mg/day stevioside for three months did not affect fasting blood glucose levels compared to placebo, indicating its potential to stabilize glucose levels without hypoglycemic effects .

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| Gougeon et al. (2004) | 750 mg/day | 3 months | No significant change in fasting blood glucose |

| Jeppesen et al. (2004) | 1500 mg/day | 3 months | No change in HbA1c or fasting blood glucose |

2. Blood Pressure Regulation

This compound has been extensively studied for its hypotensive effects.

- Mechanism : The compound acts as a vasodilator and has been shown to reduce systolic and diastolic blood pressure in hypertensive models without affecting catecholamine levels .

- Clinical Evidence : Long-term studies demonstrate that daily consumption of 750 mg to 1500 mg of stevioside can lead to significant reductions in blood pressure over periods ranging from one month to two years .

| Study | Population | Dosage | Duration | Result |

|---|---|---|---|---|

| Chan et al. (2019) | Hypertensive patients | 750 mg/day | 3 months | Significant BP reduction |

| EFSA Review (2021) | General population | 1500 mg/day | 2 years | Significant BP reduction |

3. Antioxidant Properties

This compound exhibits notable antioxidant activity.

- Mechanism : It scavenges free radicals and enhances antioxidant enzyme activity, such as catalase and superoxide dismutase .

- Experimental Findings : In vitro studies show that stevioside can reduce oxidative stress markers in various models, suggesting its protective role against oxidative damage.

| Study | Model | Findings |

|---|---|---|

| Stoyanova et al. (2011) | In vitro assays | Excellent scavenging activity against hydroxyl radicals |

| ResearchGate Study (2021) | Rat cardiac fibroblasts | Enhanced viability under oxidative stress |

4. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by various studies.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAJVGDWKFOGU-NCGAPWICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

951.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.